molecular formula C14H8F4N2 B8806033 2-(3-Fluorophenyl)-6-(trifluoromethyl)pyrazolo[1,5-A]pyridine CAS No. 372122-53-7

2-(3-Fluorophenyl)-6-(trifluoromethyl)pyrazolo[1,5-A]pyridine

Cat. No.: B8806033
CAS No.: 372122-53-7
M. Wt: 280.22 g/mol
InChI Key: OEADWMMQTAOXGF-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)-6-(trifluoromethyl)pyrazolo[1,5-A]pyridine is a useful research compound. Its molecular formula is C14H8F4N2 and its molecular weight is 280.22 g/mol. The purity is usually 95%.
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Properties

CAS No.

372122-53-7

Molecular Formula

C14H8F4N2

Molecular Weight

280.22 g/mol

IUPAC Name

2-(3-fluorophenyl)-6-(trifluoromethyl)pyrazolo[1,5-a]pyridine

InChI

InChI=1S/C14H8F4N2/c15-11-3-1-2-9(6-11)13-7-12-5-4-10(14(16,17)18)8-20(12)19-13/h1-8H

InChI Key

OEADWMMQTAOXGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NN3C=C(C=CC3=C2)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 2-[3-(3-fluorophenyl)-2H-azirin-2-yl]-5-trifluoromethylpyridine (2.2 g, 7.85 mmol) in DME (10 ml) was added FeCl2 (10 mg, 0.079 mmol). The solution was warmed to 75° C. and stirred for 2 hours. The reaction was cooled to room temperature and added to H2O (180 ml). The resultant suspension was cooled to 0° C. and stirred for 30 min. The solid was isolated by filtration and partially dried via airflow. Recrystallization of the crude product in IPA afforded 1.34 g (60%) of the title compound as an off-white solid.
Name
2-[3-(3-fluorophenyl)-2H-azirin-2-yl]-5-trifluoromethylpyridine
Quantity
2.2 g
Type
reactant
Reaction Step One
[Compound]
Name
FeCl2
Quantity
10 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
180 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
60%

Synthesis routes and methods II

Procedure details

To a suspension of 1-(3-fluorophenyl)-2-[5-(trifluoromethyl)-2-pyridinyl]ethanone oxime (5.0 g, 16.77 mmol) in DME (20 ml) at −5° C. was added MsCl (1.3 ml, 16.77 mmol). The suspension was stirred at −5° C. for 10-15 min, and then Et3N (4.8 ml, 34.37 mmol) was added at a rate to maintain the temperature at or below 0° C. After the addition was complete, the suspension was warmed to room temperature. After 1 h an additional 0.5 eq. of Et3N was added to drive the reaction to completion. After an additional 0.5 h stirring, the suspension was filtered into a clean flask. DME (10 ml) was used to wash the salt cake. To the solution was added FeCl3 (27 mg, 0.167 mmol) in one portion. The resultant dark solution was heated to 70° C. and stirred for 1.5 h. The solution was then cooled to room temperature before the addition of H2O (50 ml) and ethyl acetate (100 ml). The layers were separated and the ethyl acetate layer was washed with 1 M HCl (50 ml) followed by brine (50 ml). The solution was filtered through a short plug of silica to remove any residual iron salts. The solution was concentrated under reduced pressure to afford 4.32 g (92%) of the title compound as a tan solid.
Name
1-(3-fluorophenyl)-2-[5-(trifluoromethyl)-2-pyridinyl]ethanone oxime
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
1.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
4.8 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
FeCl3
Quantity
27 mg
Type
reactant
Reaction Step Five
Name
Quantity
50 mL
Type
reactant
Reaction Step Six
Quantity
100 mL
Type
solvent
Reaction Step Six
Yield
92%

Synthesis routes and methods III

Procedure details

To a suspension of 1-(3-fluorophenyl)-2-(5-trifluoromethyl-2-pyridinyl)ethanone oxime (10.0 g, 33.53 mmol) in DME (38 ml) was added MsCl (2.6 ml, 33.53 mmol) at 0° C. The suspension was stirred for 15-20 min and then Et3N (9.3 ml, 67.1 mmol) dissolved in DME (4 ml) was added dropwise at a rate to maintain the temperature ≦5° C. After the addition was complete, the suspension was warmed to room temperature and stirred for 1 hour. Additional Et3N (0.47 ml, 3.35 mmol) was added and the solution was stirred for 15 min at 30-35° C. The suspension was cooled to room temperature and filtered to remove the salts. The cake was washed with twice with DME (10 ml) and the filtrate was transferred to a clean reaction flask. To the filtrate was added FeCl2 (42 mg, 0.34 mmol) at room temperature. The solution was heated to 70° C. and stirred for 30 min. After cooling the solution to 40° C., H2O was added (80 ml). The resultant suspension was cooled to 0-5° C. and stirred for 30 min. The solid was isolated by filtration and partially dried via airflow. The solid was further dried under reduced pressure (20 in Hg Vacuum) at 50° C. to afford 7.91 g (84%) of the title compound as a beige solid.
Name
1-(3-fluorophenyl)-2-(5-trifluoromethyl-2-pyridinyl)ethanone oxime
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
38 mL
Type
solvent
Reaction Step One
Name
Quantity
2.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
9.3 mL
Type
reactant
Reaction Step Three
Name
Quantity
4 mL
Type
solvent
Reaction Step Three
Name
Quantity
0.47 mL
Type
reactant
Reaction Step Four
[Compound]
Name
FeCl2
Quantity
42 mg
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Yield
84%

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